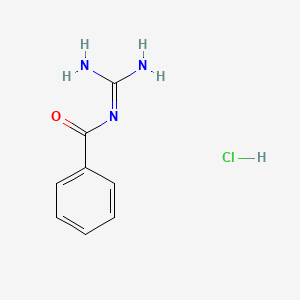

N-benzoylguanidine hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

3166-28-7 |

|---|---|

Molekularformel |

C8H10ClN3O |

Molekulargewicht |

199.64 g/mol |

IUPAC-Name |

N-(diaminomethylidene)benzamide;hydrochloride |

InChI |

InChI=1S/C8H9N3O.ClH/c9-8(10)11-7(12)6-4-2-1-3-5-6;/h1-5H,(H4,9,10,11,12);1H |

InChI-Schlüssel |

TVAWJXOBZYWQNX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)N=C(N)N.Cl |

Herkunft des Produkts |

United States |

The Pharmacological and Structural Blueprint of N-Benzoylguanidine Hydrochloride: A Technical Whitepaper

Executive Summary

N-benzoylguanidine hydrochloride (CAS 3166-28-7) represents a foundational pharmacophore in modern cardiovascular and oncological drug design[1]. As the core structural motif for selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitors—most notably cariporide and zoniporide—this compound has been instrumental in elucidating the mechanisms of intracellular pH (pHi) regulation and ischemia-reperfusion injury[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural biology, synthetic methodologies, and the self-validating experimental protocols used to quantify its pharmacological efficacy.

Chemical Structure and Physicochemical Properties

The structural logic of N-benzoylguanidine hydrochloride is dictated by its dual requirement: target affinity and physiological bioavailability. The highly basic guanidine moiety (

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of N-benzoylguanidine hydrochloride.

| Property | Value | Structural/Experimental Implication |

| Chemical Name | N-(diaminomethylidene)benzamide hydrochloride | Defines the acylguanidine core structure. |

| CAS Number | 3166-28-7[1] | Primary identifier for reagent sourcing. |

| Molecular Formula | C8H10ClN3O[1] | Highlights the 1:1 stoichiometric salt formation. |

| Molecular Weight | 199.637 g/mol [1] | Low molecular weight ensures high ligand efficiency. |

| Density | 1.27 g/cm³[4] | Relevant for crystallographic packing density. |

| Boiling Point | 342.4ºC at 760mmHg[4] | Indicates high thermal stability of the salt. |

| XLogP3 | 2.30[4] | Optimal lipophilicity for membrane protein interaction. |

Structural Biology and Mechanism of Action (NHE-1 Inhibition)

The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitous plasma membrane glycoprotein that regulates pHi by extruding one intracellular proton in exchange for one extracellular sodium ion[5]. During ischemic episodes, anaerobic metabolism induces severe intracellular acidosis. This triggers the hyperactivation of NHE-1, leading to a massive influx of Na+. The resulting intracellular Na+ overload reverses the operation of the Na+/Ca2+ exchanger (NCX), precipitating fatal Ca2+ overload, mitochondrial dysfunction, and cellular apoptosis[3][6].

N-benzoylguanidine derivatives competitively inhibit this pathological cascade. Recent Cryo-EM structural analyses reveal that these inhibitors bind from the extracellular side into a ~10-Å deep, negatively charged pocket located between the core and dimerization domains of the NHE-1 monomer[2]. The binding site is intricately surrounded by transmembrane (TM) helices 4, 7, 9, 10, and 13[2][6]. By occupying this pocket, the benzoylguanidine pharmacophore sterically blocks the relative sliding movement between the domains required for the alternating-access mechanism of ion transport[2].

Mechanism of NHE-1 inhibition by N-benzoylguanidine preventing cellular injury.

Chemical Synthesis and Crystallographic Validation

The synthesis of N-benzoylguanidine hydrochloride relies on the direct acylation of the guanidine moiety. The following protocol is optimized to prevent the hydrolysis of the delicate imine bonds while ensuring high crystallographic purity[7][8].

Step-by-Step Synthetic Protocol

-

Preparation of Guanidine Free Base: Suspend guanidine hydrochloride in anhydrous methanol and treat with an equimolar amount of sodium methoxide. Causality: This neutralizes the salt, generating the highly nucleophilic free guanidine base required for acylation, while precipitating sodium chloride as a byproduct.

-

Acylation Reaction: Filter the NaCl and add methyl benzoate (or the corresponding substituted benzoyl anhydride) to the methanolic solution. Reflux the mixture for 2–4 hours[7]. Causality: The ester/anhydride acts as the acyl donor. Refluxing drives the nucleophilic acyl substitution forward, yielding the N-benzoylguanidine free base.

-

Salt Formation: Concentrate the solvent in vacuo, dissolve the crude residue in anhydrous diethyl ether, and bubble dry HCl gas through the solution. Causality: Anhydrous conditions are critical here; the presence of water during acidification would hydrolyze the newly formed amide bond. The hydrochloride salt rapidly precipitates out of the ether.

-

Crystallization: Recrystallize the precipitate from a mixture of absolute ethanol and water. Causality: This thermodynamic purification step yields highly ordered orthorhombic crystals (typically space group Pbca)[8][9], which can be definitively validated via X-ray single-crystal diffraction to confirm unit lattice volumes and atomic coordinates.

Experimental Protocol: In Vitro NHE-1 Inhibitory Assay

To validate the pharmacological efficacy of synthesized N-benzoylguanidine compounds, researchers utilize the

Step-by-Step pHi Recovery Workflow

-

Cell Preparation: Culture NIH3T3 fibroblasts or isolated adult ventricular myocytes on glass coverslips until 70% confluent[3][10].

-

Fluorophore Loading: Incubate the cells with 2 µM BCECF-AM in standard HEPES-buffered Tyrode's solution for 30 minutes at 37°C in the dark[10]. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM group, trapping the pH-sensitive BCECF fluorophore within the cytosol.

-

Baseline Measurement: Mount the coverslip in a perfusion chamber on an epifluorescence microscope. Perfuse with standard Tyrode's solution and record baseline fluorescence using dual excitation wavelengths (490 nm and 440 nm). Causality: 490 nm is highly pH-sensitive, whereas 440 nm is the isosbestic (pH-insensitive) point. Ratiometric measurement (490/440) strictly corrects for artifacts like dye bleaching, variable cell thickness, or uneven dye loading.

-

Acid Load (

Prepulse): Perfuse the cells with a modified Tyrode's solution containing 20 mM -

Inhibitor Application: During the washout phase, perfuse the cells with a Na+-containing buffer spiked with the N-benzoylguanidine hydrochloride test compound (e.g., 10 nM to 1 µM)[3].

-

Data Analysis: Calculate the rate of pHi recovery (

) from the linear portion of the fluorescence recovery curve. Plot

Step-by-step workflow for intracellular pH (pHi) recovery assay using BCECF-AM.

Pharmacokinetics and Drug Development Perspectives

While the unsubstituted N-benzoylguanidine hydrochloride serves as an excellent baseline pharmacophore, structure-activity relationship (SAR) studies demonstrate that substitutions on the benzoyl ring drastically alter selectivity. For instance, the addition of a methylsulfonyl group and an isopropyl group at the para-position (as seen in cariporide) enhances the molecule's accessibility to the extracellular space of the NHE-1 pocket, increasing the

References

- Guidechem - N-(diaminomethylidene)benzamide,hydrochloride 3166-28-7 wiki -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg3boOp4PwpxiqF6Z7Qbq9EHUqdYLWvgCiBlqwqPI7GMH6sJdW-6eZOpHlU1u9-vsWneQlLTi5Pkn5PkRRoaQGcxJfeFgHz0p2givQc4Pk1YKy8oqdgN6IUnivpRphHxYJ8fyVuv5DiyJKkW3l2GJFc86i7F8O7AkSPLvKWbx7vtTpdvyQgGzpkjOJEvhis6M=]

- Echemi - 3166-28-7, N-(diaminomethylidene)benzamide,hydrochloride Formula -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy6BHrunio9uaBHojwgEJotJZHCowU5Q-kiWgr8ZRo9eRoxiLcdQWqIs65NsZpM4y6IPP5sVn3pWBcJJlFAA9c2Y3BfpMQnnwl1VELp121tn_dWlE3_m6caFV3AlD_4CELwR29Zs80e6ZBAfYGjjU83d7AUZ2ULQIW8E3dKlqozp2KpK3ErSX6NGllwU9wVa1NgvSl55AwbQ==]

- NIH PMC - Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt-6LxjJpWF4ArVGPvQdMXzugPETchuhxC-rjEIj6hv7_5VtSGvvy2XqhF6nSxydYqT13qgsV1sIMmJ75iJAy-qdcb4G3f8Vx9aqAqpBDPj6SpYEc_-u_VX17RfuhypT8WBxc7K2WkIjslrjM=]

- Google Patents - EP3279182A1 - Acetylsalicylic acid derivative crystal and preparation method and use thereof -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVNdtuV7REhEt5eWu9lVeGA6QZ0sSY89DT-xnXThdonrgW_kzSN-xRwOm4tCtbQw8dh_Vt8wVYdTTwBeCziwY-gs7o7qVFfmyFLsftIpHn4oTwytlk7cZHt-6_2swBcYxxyidvrkWQmpOoUQ==]

- Google Patents - US10882817B2 - Acetylsalicylic acid derivative crystal, its preparation method and use -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmn3_opuyO5DpzoQ2CNum2k3YFZ1d4AnxJ1LgqlpX2taeJ6NJHgqhdbMckrVeRJqmNo6Wl6-lh4HZFlxGQt1s2Xlg29kJ6pujOxA_O2vX0xBsKSni-7-mQrOJ25-MCLN_3vdTW2Y-WWkQw4Ok=]

- NIH PMC - Structure and mechanism of the human NHE1-CHP1 complex -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ErJTflcSivOGMbJ_82jckCupzJgJ54tdpK88wPLcb_sQ8YssY3tWk47cBd8ZhIZMrucIP_I4FdoXTbVVCJL05gRRX-7ZWnrz3GKmeV9gl3PGeY8v_5BaI45-k-p-zkmwMog_1caeMznNd0M=]

- NIH PMC - Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1 -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPujDmCvoLwkcFAxseCpGBvKneCjoOhugCeIXybeYc3NLsP_o-v-ntDOPY_XpPU_GmkkazcrdwKZKapChRKHqZf194EGYIdt7kwJXau79YhQ_fvvblcFD92W-c6d_Y7vcSwv7bM_b9Mkmb-cA=]

- NIH PMC - The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2AdgdCf9mwgO4Ryk4ETvC4Gfopnli17hdCnUN5baB6_U3yDfy52df77Ylu00PrvUUxry4p3swN718mw_kPz0di9RkS8aopXU6H0Wma6rm3KZdySqlsd4wxgQoF1V2LaXaGy5YiAacf_Gs3v2V]

- Canadian Science Publishing - Molecular modeling and inhibitor docking analysis of the Na+/H+ exchanger isoform one -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExZ4YnCT2Mnl_EqbYX8uaO9JnI-Fzyj6n53CDjhyxsrxD9l9PFgyS8ZtUt7KNiWnxFI20bn8rovecmVD9laOYgNIZB6JbA2khr0Xoxqra3C6D13Es3AYLdcztohuRtGjQLdBTvOjtRwwlpdAyHOg==]

- Journal of Cell Biology - The Na+/H+ exchanger NHE1 is required for directional migration stimulated via PDGFR-α -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnJicPef5i-_h0Uf2AhM4TVLJtM7K1HUkd6royhQl0iHmxLiHmBj25165cWzSIVg5NRMIX88HDCKxKCoStDANxVPZLctocsxHbhqi0BCDk0yJkq-1T6QNOBcgI0JTQbV602g4uPZsdTnuvSfsUPYjb81dcPddK5-XbaKolqyhao5O9a-T4Bthwmjg9tBn_UtI4Dg==]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Structure and mechanism of the human NHE1-CHP1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP3279182A1 - Acetylsalicylic acid derivative crystal and preparation method and use thereof - Google Patents [patents.google.com]

- 9. US10882817B2 - Acetylsalicylic acid derivative crystal, its preparation method and use - Google Patents [patents.google.com]

- 10. rupress.org [rupress.org]

An In-depth Technical Guide to N-Benzoylguanidine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoylguanidine and its derivatives represent a class of compounds with significant therapeutic potential, primarily as potent inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE1). This technical guide provides a comprehensive overview of N-benzoylguanidine hydrochloride, commencing with its fundamental chemical properties, including its CAS number and molecular weight. A detailed, field-proven protocol for its synthesis and subsequent conversion to the hydrochloride salt is presented, with an emphasis on the rationale behind the experimental choices. The guide further delves into the characterization of N-benzoylguanidine, outlining expected spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A significant portion is dedicated to elucidating the mechanism of action, focusing on its role as an NHE1 inhibitor and the downstream cellular consequences. Finally, the therapeutic implications in drug development, particularly in cardiovascular medicine, are discussed, supported by a logical workflow for investigating novel guanidine-based compounds.

Core Properties of N-Benzoylguanidine Hydrochloride

While a specific CAS number for N-benzoylguanidine hydrochloride is not readily found in major chemical databases, the properties of the parent compound, N-benzoylguanidine, are well-established. The hydrochloride salt is formed by the reaction of N-benzoylguanidine with hydrochloric acid.

| Property | Value | Source |

| Chemical Name | N-Benzoylguanidine Hydrochloride | - |

| Synonyms | Benzoylguanidinium Chloride | - |

| Molecular Formula | C₈H₁₀ClN₃O | Calculated |

| Molecular Weight | 215.64 g/mol | Calculated |

| Parent Compound | N-Benzoylguanidine | - |

| Parent Molecular Formula | C₈H₉N₃O | Calculated |

| Parent Molecular Weight | 179.18 g/mol | Calculated |

Synthesis and Purification

The synthesis of N-benzoylguanidine hydrochloride is a two-step process involving the initial formation of N-benzoylguanidine from a suitable benzoyl precursor and guanidine, followed by its conversion to the hydrochloride salt. The following protocol is a robust and reproducible method.

Synthesis of N-Benzoylguanidine

Principle: This synthesis involves the acylation of guanidine with a benzoyl derivative. A common and effective method utilizes a coupling agent to facilitate the amide bond formation between benzoic acid and guanidine. An alternative is the reaction of benzoyl chloride with guanidine under basic conditions.

Experimental Protocol:

Method A: Using a Coupling Agent (EDCI)

-

Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Coupling Agent: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: From Benzoyl Chloride

-

Reaction Setup: Dissolve guanidine hydrochloride (2 equivalents) in a suitable solvent like tetrahydrofuran (THF) and cool to 0°C.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.5 equivalents), to the suspension to liberate the free guanidine base.

-

Acylation: Slowly add benzoyl chloride (1 equivalent) to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate and purify the residue by column chromatography or recrystallization.

Preparation of N-Benzoylguanidine Hydrochloride

Principle: The basic guanidine moiety of N-benzoylguanidine readily reacts with hydrochloric acid to form the stable hydrochloride salt.[1]

Experimental Protocol:

-

Dissolution: Dissolve the purified N-benzoylguanidine (1 equivalent) in a minimal amount of a suitable organic solvent, such as ethanol or methanol.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid (1.1 equivalents, e.g., 37% v/v HCl in water or HCl in a compatible organic solvent) dropwise at room temperature.[1]

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization can be aided by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-benzoylguanidine hydrochloride.

Caption: Synthetic workflow for N-benzoylguanidine HCl.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-benzoylguanidine hydrochloride. The following are expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, typically in the range of δ 7.0-8.0 ppm. The N-H protons of the guanidinium group will likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon (C=O) in the downfield region, typically around 177-179 ppm. The guanidinyl carbon (C=N) is expected to resonate in the range of 156-159 ppm. Aromatic carbons will appear in their characteristic region of δ 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Stretching: Broad absorption bands in the region of 3300-3500 cm⁻¹ are characteristic of the N-H stretching vibrations of the guanidinium group.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ corresponds to the carbonyl group of the benzoyl moiety.

-

C=N Stretching: A strong absorption peak in the range of 1600-1640 cm⁻¹ is indicative of the C=N stretching of the guanidine group.

-

Aromatic C=C Stretching: Peaks in the region of 1450-1600 cm⁻¹ are due to the carbon-carbon double bond stretching within the aromatic ring.

Mechanism of Action: Inhibition of the Na⁺/H⁺ Exchanger (NHE1)

A substantial body of research has identified benzoylguanidine derivatives as potent and selective inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE1).[2][3] NHE1 is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.

The Role of NHE1 in Cellular Pathophysiology

Under normal physiological conditions, NHE1 is essential for maintaining cellular homeostasis. However, in pathological states such as cardiac ischemia and reperfusion, its over-activity can be detrimental. During ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE1. The subsequent influx of Na⁺ reverses the Na⁺/Ca²⁺ exchanger, leading to an overload of intracellular Ca²⁺. This calcium overload is a key contributor to myocardial cell injury and death.

Benzoylguanidine as an NHE1 Inhibitor

N-Benzoylguanidine and its derivatives are thought to bind to the extracellular ion-translocating domain of NHE1, thereby blocking its transport activity. This inhibition prevents the excessive influx of sodium and the subsequent calcium overload during reperfusion, thus protecting the cardiac cells from injury. Several studies have demonstrated the cardioprotective effects of substituted benzoylguanidines in both in vitro and in vivo models of myocardial ischemia-reperfusion injury.[2]

Caption: Mechanism of NHE1 inhibition by N-benzoylguanidine.

Applications in Drug Development

The potent NHE1 inhibitory activity of the benzoylguanidine scaffold makes it a highly attractive starting point for the development of novel therapeutics, particularly for cardiovascular diseases.

Cardioprotection

The primary therapeutic application of NHE1 inhibitors is in the prevention of ischemia-reperfusion injury following myocardial infarction or during cardiac surgery. By mitigating the detrimental effects of calcium overload, these compounds can help to preserve myocardial tissue and improve cardiac function.

Other Potential Applications

The role of NHE1 in various cellular processes suggests that its inhibitors may have therapeutic potential in other areas, including:

-

Oncology: NHE1 is often upregulated in cancer cells and contributes to tumor progression and metastasis.

-

Neurological Disorders: NHE1 has been implicated in neuronal cell death following stroke and other ischemic brain injuries.

-

Inflammatory Diseases: NHE1 plays a role in the function of various immune cells.

Workflow for Novel Guanidine Compound Investigation

For researchers developing novel guanidine-based therapeutics, a structured approach is crucial.

Sources

- 1. N-Benzoyl-N′,N′′-diphenylguanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Divergence and Pharmacological Targeting: A Comparative Analysis of N-Benzoylguanidine and N-Benzylguanidine

Executive Summary

The guanidine moiety is a highly basic pharmacophore frequently utilized in drug design to mediate strong electrostatic interactions and hydrogen bonding with target proteins. However, the exact nature of the substituent attached to the guanidine nitrogen fundamentally alters its physicochemical properties. This technical guide provides an in-depth analysis of the divergence between N-benzoylguanidine (an acylguanidine) and N-benzylguanidine (an alkylguanidine). By examining the electronic causality behind their differing pKa values, we elucidate how a single structural variation—a carbonyl group versus a methylene bridge—dictates their ionization state at physiological pH and directs their specific biological targets.

Structural and Physicochemical Divergence

The core difference between these two molecules lies in the electronic environment surrounding the guanidine group.

-

N-Benzylguanidine (Alkylguanidine): In N-benzylguanidine, a methylene (-CH2-) spacer separates the aromatic phenyl ring from the guanidine nitrogen. This spacer is electronically neutral, effectively insulating the guanidine group from the aromatic pi-system. As a result, the guanidine retains its characteristic high basicity, with a pKa of approximately 12.5. At a physiological pH of 7.4, N-benzylguanidine is almost entirely protonated, existing as a permanent cation. This permanent positive charge is critical for mimicking endogenous catecholamines.

-

N-Benzoylguanidine (Acylguanidine): In contrast, N-benzoylguanidine features a carbonyl (C=O) group directly adjacent to the guanidine nitrogen, classifying it as an acylguanidine. The highly electronegative oxygen atom of the carbonyl group exerts a strong electron-withdrawing effect, pulling electron density away from the guanidine nitrogens through resonance. This delocalization destabilizes the protonated guanidinium state due to electrostatic repulsion with the partially positive carbonyl carbon. Consequently, the pKa of the guanidine drops dramatically by roughly five orders of magnitude, typically falling between 7.6 and 8.5[1][2]. At pH 7.4, a significant fraction of N-benzoylguanidine exists in its neutral, unprotonated form. This increases the molecule's lipophilicity and alters its hydrogen-bonding profile, allowing it to penetrate lipid bilayers more readily.

Quantitative Physicochemical Comparison

| Property | N-Benzoylguanidine | N-Benzylguanidine |

| Structural Motif | Acylguanidine (Carbonyl adjacent to N) | Alkylguanidine (Methylene adjacent to N) |

| pKa Value | ~7.6 - 8.5 | ~12.5 |

| Ionization at pH 7.4 | Mixed (Neutral and Cationic species) | ~100% Cationic |

| Lipophilicity (LogP) | Higher (due to neutral fraction) | Lower (highly polar cation) |

| Primary Biological Target | NHE-1, Histamine H2 Receptors | Norepinephrine Transporter (NET) |

| Clinical Application | Cardioprotection, H2 Agonism | Neuroendocrine Tumor Imaging/Therapy |

Pharmacological Targets & Mechanisms

The stark difference in ionization dictates the pharmacological utility of each compound.

N-Benzylguanidine serves as a structural analog of norepinephrine. Because it is permanently protonated at physiological pH, it is recognized by the human Norepinephrine Transporter (hNET)[3]. However, lacking the catechol hydroxyl groups, it is resistant to degradation by catechol-O-methyltransferase (COMT). This makes radiolabeled derivatives, such as meta-iodobenzylguanidine (MIBG) or 18F-labeled analogs, ideal for the targeted imaging and radiotherapy of NET-expressing neuroendocrine tumors like neuroblastoma[3].

N-Benzoylguanidine derivatives are classically utilized to target the Sodium-Hydrogen Exchanger 1 (NHE-1) or Histamine H2 receptors[1]. The reduced basicity of the acylguanidine is a deliberate design choice; it provides sufficient basicity to interact with critical acidic residues (e.g., Asp-98 in the H2 receptor) without the permanent positive charge that would otherwise hinder membrane permeability or cause off-target toxicity[1][2].

Divergent physicochemical properties and biological targets of N-benzoyl vs N-benzylguanidine.

Experimental Workflows & Self-Validating Protocols

To rigorously study these compounds, researchers must employ highly specific, self-validating experimental protocols to account for their distinct chemical behaviors.

Protocol 1: Potentiometric Determination of N-Benzoylguanidine pKa

Computational pKa predictions for acylguanidines frequently fail due to complex tautomerization and intramolecular hydrogen bonding. Empirical validation is mandatory.

-

Step 1: Solvent Preparation. Dissolve the N-benzoylguanidine analyte in a 50% Methanol/Water co-solvent system. Causality: The neutral species of acylguanidines often precipitates in purely aqueous media when neutralized, which would artificially skew the titration curve.

-

Step 2: Electrode Calibration. Calibrate the glass pH electrode using standard buffers (pH 4, 7, 10) to ensure a Nernstian response.

-

Step 3: Titration. Titrate the solution with standardized 0.1 M HCl under a nitrogen atmosphere to prevent CO2 absorption.

-

Step 4: Self-Validation (Yasuda-Shedlovsky Extrapolation). Because a co-solvent was used, the apparent pKa must be extrapolated to 0% organic solvent using the Yasuda-Shedlovsky equation. To validate the system's integrity, calculate the first derivative of the titration curve (dpH/dV). A sharp, single equivalence peak confirms the absence of carbonate contamination, ensuring the measured pKa accurately reflects the acylguanidine ionization[2].

Protocol 2: In Vitro NET Specific Uptake Assay for N-Benzylguanidine

Evaluating the targeting efficacy of N-benzylguanidine requires isolating the NET-mediated transport mechanism from passive diffusion[3].

-

Step 1: Cell Culture. Seed C6 rat glioma cells stably transfected with the human NET gene (C6-hNET) into 24-well plates and incubate until 80% confluent. Causality: Wild-type C6 cells naturally lack NET; using a transfected line ensures any observed active transport is exclusively hNET-mediated.

-

Step 2: Competitive Blockade (The Validation Step). Pre-incubate half of the wells with 10 µM desipramine (a highly selective NET inhibitor) for 30 minutes. Leave the other half untreated.

-

Step 3: Tracer Incubation. Introduce the radiolabeled tracer (e.g., [18F]MFBG, an 18F-labeled benzylguanidine analog) to all wells and incubate at 37°C for 1 hour[3].

-

Step 4: Lysis and Measurement. Terminate the assay by washing the cells three times with ice-cold PBS to halt transport kinetics. Lyse the cells using 1M NaOH and quantify radioactivity using a gamma counter.

-

Step 5: Self-Validation Analysis. Specific uptake is calculated as: (Total Activity in Untreated Wells) - (Activity in Desipramine Wells). Causality: If the desipramine-treated wells exhibit high radioactivity, it indicates either non-specific membrane binding of the tracer or inadequate washing procedures, immediately flagging the assay as invalid.

Self-validating workflow for measuring specific NET-mediated uptake of N-benzylguanidine.

References

-

RSC Advances - Intramolecular hydrogen bonding guides a cationic amphiphilic organocatalyst to highly stereoselective aldol reactions in water[Link]

-

University of Regensburg - Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships[Link]

-

PubMed / Eur J Nucl Med Mol Imaging - Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter [Link]

-

PubMed / Bioorg Med Chem Lett - Novel acylguanidine containing thrombin inhibitors with reduced basicity at the P1 moiety[Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Novel acylguanidine containing thrombin inhibitors with reduced basicity at the P1 moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

N-benzoylguanidine hydrochloride PubChem CID and safety data

Technical Whitepaper: N-Benzoylguanidine Hydrochloride – Chemical Identity, Safety Protocols, and Pharmacological Applications

As a Senior Application Scientist in drug development, I approach N-benzoylguanidine hydrochloride not merely as a static chemical entity, but as a highly versatile pharmacophore and dynamic synthetic intermediate. This in-depth guide dissects its chemical identity, establishes self-validating handling protocols, and explores the causality behind its pharmacological mechanisms and synthetic pathways.

Chemical Identity & Computational Data

N-benzoylguanidine hydrochloride is a fundamental building block in the synthesis of complex nitrogen-containing heterocycles and targeted therapeutics. Locking the guanidine moiety into a hydrochloride salt is a deliberate chemical choice: it stabilizes the highly basic guanidine core (preventing atmospheric CO₂ degradation) and ensures stoichiometric precision during biological assays.

According to the1, the core identity parameters are as follows[1]:

| Parameter | Value | Mechanistic Significance |

| Chemical Name | N-(diaminomethylidene)benzamide hydrochloride | Defines the core amide-guanidine resonance system. |

| PubChem CID | 45050329 | Primary identifier for the stable hydrochloride salt form[1]. |

| CAS Number | 3166-28-7 | Essential for regulatory and safety tracking[1]. |

| Molecular Formula | C₈H₁₀ClN₃O | Dictates the mass balance in synthetic scaling[1]. |

| Molecular Weight | 199.64 g/mol | Crucial for precise stoichiometric dosing in assays[1]. |

Safety Data & Self-Validating Handling Protocols

While standard Safety Data Sheets (SDS) classify guanidine derivatives under general irritant categories (Skin Irrit. 2, Eye Irrit. 2), the handling of biologically active salts requires stringent, self-validating protocols to prevent batch invalidation.

Protocol: Self-Validating Handling and Storage

-

Desiccated Storage & Gravimetric Transfer: Store the compound in a vacuum desiccator over anhydrous calcium sulfate.

-

Causality: Guanidine salts are highly hygroscopic. Uncontrolled moisture absorption alters the effective molecular weight, leading to critical stoichiometric errors in downstream cellular assays.

-

-

pH-Monitored Dissolution: Dissolve the compound in a standardized 10 mM HEPES buffer (pH 7.4) while continuously monitoring the pH.

-

Causality (Self-Validation): A successful dissolution of the intact hydrochloride salt will release an equimolar amount of HCl, causing a measurable, transient drop in pH before the buffer compensates. If the pH does not drop, it indicates the salt has degraded or freebased, instantly invalidating the batch before it ruins an experiment.

-

-

Spectroscopic Verification: Measure UV absorbance at 254 nm prior to use.

-

Causality: The benzoyl chromophore provides a distinct UV signature. A shift in the

indicates unwanted hydrolysis of the amide bond.

-

Pharmacological Mechanisms: NHE Inhibition & Metal Complexation

N-benzoylguanidines are structurally analogous to the pyrazine ring of amiloride, making them potent inhibitors of the Sodium-Hydrogen Exchanger (NHE) isoform 1[2]. By blocking NHE1, these compounds prevent the efflux of intracellular protons, leading to intracellular acidification and subsequent cellular apoptosis—a mechanism heavily researched in oncology.

Mechanism of NHE1 inhibition by N-benzoylguanidine leading to cellular apoptosis.

Beyond NHE inhibition, N-benzoylguanidine ligands are exceptional chelators for transition metals like Copper(II). Thermodynamic studies on these metal complexes demonstrate unique binding profiles with biological macromolecules, as detailed in recent 3[3].

Quantitative Binding Analytics:

| Target | Enthalpy (

Advanced Synthetic Methodologies

Standard guanylation reactions often suffer from low yields due to the poor nucleophilicity of protonated guanidines. To overcome this, modern synthesis employs a thiophile-promoted guanylation strategy, utilizing N-benzoylthioureas and inorganic thiophiles[4].

Protocol: Thiophile-Promoted Guanylation

-

Preparation of Reactants: Dissolve the N-iminopyridinium ylide and N-benzoylthiourea in a polar aprotic solvent (e.g., DMF).

-

Causality: Polar aprotic solvents stabilize the ylide intermediate without hydrogen-bonding to the nucleophilic centers, maintaining their high reactivity.

-

-

Thiophilic Activation: Introduce 1.2 equivalents of Bismuth(III) nitrate pentahydrate (

) or Mercury(II) chloride (-

Causality: The metal cation exhibits extreme thiophilicity, coordinating selectively to the sulfur atom of the thiourea. This drastically weakens the C=S bond, transforming the thiocarbonyl carbon into a highly electrophilic center[4].

-

-

Nucleophilic Addition & Irreversible Elimination: Stir at ambient temperature for 4-6 hours.

-

Causality (Self-Validation): The ylide attacks the activated carbon. The subsequent elimination of

(which visibly precipitates as a dark solid) provides the thermodynamic driving force. The visual confirmation of the precipitate self-validates that the equilibrium has been irreversibly shifted toward the product[4].

-

-

Hydrochloride Salt Formation: Post-filtration, treat the crude organic layer with 1M ethereal HCl to precipitate the final product.

Thiophile-promoted guanylation workflow for N-benzoylguanidine synthesis.

References

- Title: N-(diaminomethylidene)

- Title: Isolated pyridinium N-benzoylguanidine yields Source: ResearchGate URL

- Title: Biophysical Studies of Deoxyribonucleic Acid and Bovine Serum Albumin Binding Source: ESPublisher URL

- Title: 2-Benzoyl-1,1-diethyl-3-phenylguanidine Source: ResearchGate URL

Sources

The Rise of Benzoylguanidines in Cardiology: A Technical Guide to Their Therapeutic Potential

A Deep Dive into Na+/H+ Exchanger 1 (NHE-1) Inhibition for Myocardial Protection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of benzoylguanidine derivatives as potent and selective inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a critical player in the pathophysiology of various cardiovascular diseases. We will dissect the mechanism of action, delve into the downstream signaling pathways, provide detailed experimental protocols for their evaluation, and present a comparative analysis of key compounds, offering a comprehensive resource for researchers and drug development professionals in cardiology.

The Scientific Imperative: Targeting Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic heart muscle exacerbates tissue damage. This complex process involves a cascade of detrimental events, including intracellular sodium (Na+) and calcium (Ca2+) overload, oxidative stress, inflammation, and apoptosis, ultimately leading to cardiomyocyte death and impaired cardiac function. A key instigator in this deleterious cascade is the over-activation of the sarcolemmal Na+/H+ exchanger isoform 1 (NHE-1).

Mechanism of Action: The Central Role of NHE-1 Inhibition

Benzoylguanidine derivatives exert their primary cardioprotective effects by selectively inhibiting the NHE-1 protein.[1] Under normal physiological conditions, NHE-1 plays a crucial housekeeping role in maintaining intracellular pH (pHi) by extruding a proton (H+) in exchange for an extracellular sodium ion (Na+).[2]

However, during ischemia, anaerobic metabolism leads to intracellular acidosis, which potently activates NHE-1. This sustained activation during ischemia and subsequent reperfusion leads to a significant influx of Na+. The elevated intracellular Na+ concentration reverses the direction of the Na+/Ca2+ exchanger (NCX), causing it to pump Na+ out of the cell while bringing Ca2+ in. This results in a massive intracellular Ca2+ overload, a central event in triggering hypercontracture, mitochondrial dysfunction, and ultimately, cell death.[1]

By blocking NHE-1, benzoylguanidine derivatives prevent this initial surge in intracellular Na+, thereby mitigating the subsequent Ca2+ overload and its downstream pathological consequences.[3]

Downstream Signaling Pathways

The cardioprotective effects of NHE-1 inhibition extend beyond the immediate prevention of ion dysregulation. The normalization of intracellular Ca2+ levels has profound effects on several downstream signaling pathways implicated in cardiac injury and remodeling:

-

Calcineurin-NFAT Pathway: Elevated intracellular Ca2+ activates the phosphatase calcineurin, which dephosphorylates the nuclear factor of activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and promotes the transcription of genes associated with pathological cardiac hypertrophy. By preventing Ca2+ overload, NHE-1 inhibitors can attenuate the activation of this pro-hypertrophic pathway.

-

CaMKII Signaling: Ca2+/calmodulin-dependent protein kinase II (CaMKII) is another critical mediator of Ca2+-dependent signaling in cardiomyocytes. Its over-activation contributes to apoptosis and adverse cardiac remodeling. NHE-1 inhibition can limit the activation of CaMKII by maintaining Ca2+ homeostasis.

-

Mitochondrial Function: Calcium overload leads to mitochondrial Ca2+ uptake, which can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis. By preserving mitochondrial integrity, NHE-1 inhibitors promote cell survival.

Signaling cascade of ischemia-reperfusion injury and the point of intervention for benzoylguanidine derivatives.

Key Benzoylguanidine Derivatives and Their Potency

While Cariporide (HOE642) is the most extensively studied benzoylguanidine derivative, significant research has focused on developing more potent and selective analogues.[4]

| Compound | Target | IC50 (nM) | Reference |

| Cariporide | Human NHE-1 | 30 | [5] |

| Rat NHE-1 | 65.0 | [3] | |

| Compound 5f | Rat NHE-1 | 3.60 | [3] |

| Compound 5l | Rat NHE-1 | 4.48 | [3] |

| Compound 7j | Rat NHE-1 | 0.068 | [6] |

| Eniporide | Human NHE-1 | 4.5 | [5] |

| T-162559 | Human NHE-1 | 0.96 | [5] |

Experimental Protocols for Preclinical Evaluation

A robust preclinical evaluation of benzoylguanidine derivatives is essential to ascertain their therapeutic potential. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Assessment of NHE-1 Inhibition: The Platelet Swelling Assay

The platelet swelling assay is a reliable method for determining the inhibitory activity of compounds on NHE-1, as platelets express this isoform.[3]

Principle: Platelets are suspended in a sodium-free medium and then exposed to a medium containing a weak acid salt, such as sodium propionate. The influx of propionic acid causes intracellular acidification, activating NHE-1. The subsequent influx of Na+ and water leads to platelet swelling, which can be measured as a decrease in light absorbance. NHE-1 inhibitors will prevent this swelling in a dose-dependent manner.

Step-by-Step Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy human donors or rats into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Carefully aspirate the PRP and store it at room temperature.

-

-

Platelet Washing:

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a calcium-free Tyrode's buffer.

-

Repeat the centrifugation and resuspension steps twice to ensure the removal of plasma components.

-

-

Assay Procedure:

-

Resuspend the final platelet pellet in a sodium-free buffer (e.g., substituting NaCl with N-methyl-D-glucamine).

-

Adjust the platelet concentration to approximately 3 x 10^8 cells/mL.

-

Pre-incubate the platelet suspension with various concentrations of the benzoylguanidine derivative or vehicle control for 10 minutes at 37°C.

-

Initiate the swelling by adding an equal volume of a sodium propionate solution (e.g., 140 mM).

-

Immediately monitor the change in absorbance at 540 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of platelet swelling from the initial linear portion of the absorbance curve.

-

Plot the percentage of inhibition of swelling against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Ex Vivo Cardioprotection Assessment: The Langendorff Isolated Heart Model

The Langendorff apparatus allows for the study of cardiac function in an isolated, retrogradely perfused heart, providing a controlled environment to assess the direct effects of drugs on the myocardium.

Step-by-Step Methodology:

-

Animal Preparation and Heart Excision:

-

Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).

-

Administer heparin (500 IU/kg, i.p.) to prevent coagulation.

-

Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.

-

-

Cannulation and Perfusion:

-

Identify the aorta and carefully cannulate it with a 20-gauge cannula connected to the Langendorff apparatus.

-

Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C) at a constant pressure of 75 mmHg.

-

-

Instrumentation and Stabilization:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure.

-

Place electrodes on the right atrium and the apex of the left ventricle to record an electrocardiogram (ECG).

-

Allow the heart to stabilize for 20-30 minutes.

-

-

Ischemia-Reperfusion Protocol:

-

After stabilization, perfuse the heart with Krebs-Henseleit buffer containing the benzoylguanidine derivative or vehicle for a pre-ischemic period (e.g., 15 minutes).

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion with the same buffer (with or without the drug) for a specified duration (e.g., 60-120 minutes).

-

-

Data Acquisition and Analysis:

-

Continuously record left ventricular developed pressure (LVDP), left ventricular end-diastolic pressure (LVEDP), heart rate (HR), and coronary flow throughout the experiment.

-

At the end of reperfusion, collect the coronary effluent to measure the release of lactate dehydrogenase (LDH) as an indicator of cell damage.

-

Stain the heart with triphenyltetrazolium chloride (TTC) to determine the infarct size.

-

Analyze the recovery of cardiac function and the reduction in infarct size in the drug-treated group compared to the control group.

-

Workflow for the Langendorff isolated heart ischemia-reperfusion protocol.

In Vivo Efficacy Evaluation: Myocardial Ischemia-Reperfusion Model

The in vivo model of myocardial ischemia-reperfusion in rats more closely mimics the clinical scenario and allows for the assessment of systemic effects.[7]

Step-by-Step Methodology:

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat (250-300g) and intubate for mechanical ventilation.

-

Monitor the ECG throughout the procedure.

-

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Carefully place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

-

Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale area on the ventricle and ST-segment elevation on the ECG.

-

-

Drug Administration and Ischemia-Reperfusion:

-

Administer the benzoylguanidine derivative or vehicle via an appropriate route (e.g., intravenous bolus or infusion) at a predetermined time before ischemia, during ischemia, or just before reperfusion.[8] For example, a bolus injection can be given 15 minutes before LAD occlusion.[7]

-

Maintain the LAD occlusion for a specific duration (e.g., 30-45 minutes).

-

Release the suture to allow for reperfusion for a designated period (e.g., 24 hours).

-

-

Assessment of Myocardial Injury:

-

After the reperfusion period, re-anesthetize the animal.

-

Measure cardiac function using echocardiography to assess parameters like ejection fraction and fractional shortening.

-

Collect blood samples to measure cardiac troponin levels.

-

Excise the heart and perform TTC staining to determine the area at risk and the infarct size.

-

-

Data Analysis:

-

Compare the infarct size (as a percentage of the area at risk), cardiac function parameters, and cardiac troponin levels between the drug-treated and control groups.

-

Pharmacokinetics and Selectivity

The therapeutic utility of benzoylguanidine derivatives is also dependent on their pharmacokinetic properties and selectivity for NHE-1 over other NHE isoforms.

-

Pharmacokinetics: Cariporide has an elimination half-life of approximately 3.5 hours in humans.[9] The development of newer derivatives aims to improve pharmacokinetic profiles, including oral bioavailability, to allow for chronic administration in conditions like heart failure.

-

Selectivity: High selectivity for NHE-1 is crucial to avoid off-target effects, as other NHE isoforms are important in tissues such as the kidneys and gastrointestinal tract. Many newer benzoylguanidine derivatives have demonstrated high selectivity for NHE-1 over NHE-2 and NHE-3.[5]

Structure-Activity Relationship (SAR)

The development of potent and selective benzoylguanidine derivatives has been guided by extensive structure-activity relationship studies. Key findings include:

-

The benzoylguanidine moiety is a critical pharmacophore for NHE-1 inhibition.

-

Substitutions on the phenyl ring significantly influence potency and selectivity. For instance, a methylsulfonyl group at the 3-position and a lipophilic group at the 4-position are often associated with high potency.

-

Modifications to the guanidine group can also impact activity and pharmacokinetic properties.

Future Directions and Therapeutic Outlook

The therapeutic potential of benzoylguanidine derivatives in cardiology is significant. While initial clinical trials with cariporide in acute coronary syndromes yielded mixed results, subgroup analyses suggested a benefit in high-risk patients undergoing coronary artery bypass surgery.[4] The development of more potent, selective, and orally bioavailable second-generation inhibitors holds promise for a broader range of cardiovascular applications, including:

-

Heart Failure: NHE-1 is implicated in the pathogenesis of cardiac hypertrophy and heart failure, making its inhibition a promising therapeutic strategy.

-

Arrhythmias: By preventing Ca2+ overload, NHE-1 inhibitors may have anti-arrhythmic properties.

-

Cardioprotection during Cardiac Surgery: As demonstrated with cariporide, these agents could be used to protect the myocardium during procedures involving planned ischemia.

Conclusion

Benzoylguanidine derivatives represent a promising class of therapeutic agents for the treatment of cardiovascular diseases, primarily through their potent and selective inhibition of NHE-1. Their ability to mitigate the detrimental effects of ischemia-reperfusion injury by preventing intracellular Na+ and Ca2+ overload provides a strong rationale for their continued development. The in-depth understanding of their mechanism of action, coupled with robust preclinical evaluation using the experimental models outlined in this guide, will be crucial in translating the therapeutic potential of these compounds into clinical reality.

References

- Jin, L., Jiang, X. M., Du, P., Xu, J., Gong, G. Q., Wang, Q. J., & Xu, Y. G. (2011). Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives. European Journal of Medicinal Chemistry, 46(9), 4107–4116.

- Xu, W. T., Jin, N., Xu, J., Xu, Y. G., Wang, Q. J., & You, Q. D. (2009). Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3283–3287.

- Kuner, R. K., & Heitman, L. H. (2007). NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity. The Journal of Biological Chemistry, 282(27), 19716–19727.

- Kawamoto, T., Masuda, H., Uchiyama, T., Asano, S., Imamiya, E., Muto, S., ... & Asano, T. (2001). Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559. European Journal of Pharmacology, 420(1), 1–9.

- Li, X., Wang, Y., Zhang, Y., Chen, Y., Li, Y., & Li, X. (2022). Comparative Pharmacokinetics of Seven Major Compounds in Normal and Atherosclerosis Mice after Oral Administration of a Traditional Chinese Medicine Formula. Journal of Analytical Methods in Chemistry, 2022, 8868954.

-

Hart Biologicals. (n.d.). PGE1 Reagent. Retrieved from [Link]

- van der Meer, P., van den Broek, S. A., van der Wall, E. E., & de Boer, A. (2002). Lessons learned from a phase III population pharmacokinetic study of cariporide in coronary artery bypass graft surgery. Clinical Pharmacology and Therapeutics, 71(6), 457–467.

- Pak, E., & Lee, J. M. (2014). Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide. Archives of Pharmacal Research, 37(2), 163–170.

- De Luca, A., Maffei, A., Di Colle, E., Staniscia, D., Di Serafino, L., & Ferraro, S. (2014). Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. PLoS ONE, 9(4), e95913.

- Karmazyn, M. (2000). Pharmacology and clinical assessment of cariporide for the treatment coronary artery diseases.

- Adameova, A., Hrdlicka, J., & Svec, P. (2012). In vivo myocardial ischemia reperfusion experimental protocols...

- Gumina, R. J., Auchampach, J. A., Buerger, E., Eickmeier, C., Moore, J., Daemmgen, J., & Gross, G. J. (2009). Effect on ex vivo platelet aggregation and in vivo cyclic flow with Na+/H+ exchange inhibition. Journal of Thrombosis and Thrombolysis, 28(3), 335–341.

-

Wikipedia. (2023). Cariporide. In Wikipedia. Retrieved from [Link]

- Humayun, A., & Sunit, G. (2016). Pretreatment with Naltrindole Generates Dose Dependent Effects on Reduction of Infarct Size During Myocardial Ischemia Reperfusion in An In-Vivo Model. DigitalCommons@PCOM.

- Mentzer, R. M., Bartels, C., Bolli, R., Boyce, S., Buckberg, G. D., Chaitman, B., ... & Théroux, P. (2003). Impact of sodium-hydrogen exchange inhibition by cariporide on death or myocardial infarction in high-risk CABG surgery patients. The Journal of Thoracic and Cardiovascular Surgery, 126(2), 420–427.

- DeCournoyer, J. J., & Kapus, A. (1995). The mammalian Na+/H+ antiporters NHE-1, NHE-2, and NHE-3 are electroneutral and voltage independent, but can couple to an H+ conductance. The Journal of General Physiology, 106(1), 85–111.

- Wang, Y., Liu, Y., Wang, X., Zhang, Y., Li, Y., & Li, X. (2021). Protective effect of Guanxin Danshen formula on myocardial ischemia-reperfusion injury in rats. Brazilian Journal of Medical and Biological Research, 54(7), e10959.

- Al-Ostoot, F. H., & El-Sayed, M. A. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4203.

- El-Sherbiny, T. A., El-Gamal, A. A., & El-Khamary, A. A. (2022). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers in Veterinary Science, 9, 1058097.

- Glavač, D., & Šakić, D. (2022).

Sources

- 1. Cariporide - Wikipedia [en.wikipedia.org]

- 2. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and clinical assessment of cariporide for the treatment coronary artery diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lessons learned from a phase III population pharmacokinetic study of cariporide in coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the N-Benzoylguanidine Scaffold in NHE-1 Inhibitor Design: Structural Insights, SAR, and Clinical Applications

Introduction & Executive Summary

The Na⁺/H⁺ exchanger isoform 1 (NHE-1) is a ubiquitously expressed integral membrane protein responsible for maintaining intracellular pH (pHi) and cell volume homeostasis[1]. Operating via an electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE-1 is driven by the transmembrane Na⁺ gradient[1].

While essential for normal physiology, hyperactivation of NHE-1 is a primary driver of pathology in two distinct domains:

-

Ischemia-Reperfusion (I/R) Injury: Intracellular acidosis during ischemia triggers NHE-1, leading to massive intracellular Na⁺ accumulation and subsequent lethal Ca²⁺ overload upon reperfusion[2],[3].

-

Oncology: Tumor cells exploit NHE-1 to drive "proton reversal"—maintaining an alkaline pHi to evade apoptosis while acidifying the extracellular tumor microenvironment (pHe) to facilitate metastasis[4].

To combat these pathologies, the N-benzoylguanidine scaffold , epitomized by molecules like cariporide (HOE-642) and eniporide, has emerged as the most potent and selective class of NHE-1 inhibitors, superseding older, non-selective pyrazine derivatives like amiloride[1],. This whitepaper dissects the structural biology, structure-activity relationships (SAR), and experimental validation of this critical pharmacophore.

Structural Biology & Mechanism of Action (MoA)

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have elucidated the architecture of the human NHE1-CHP1 (Calcineurin B-homologous protein 1) complex at high resolution (pH 6.5 and 7.5)[5],[6]. NHE-1 assembles as a symmetrical homodimer, with each subunit undergoing a dynamic, elevator-like conformational change during cation exchange[7].

The N-benzoylguanidine scaffold exerts its inhibitory effect by binding to the outward-facing conformation of the transporter[7].

-

The Binding Pocket: The cariporide binding site is located within an outward-facing extracellular funnel[8].

-

Critical Interactions: The scaffold interacts critically with residues Glu 262 and Asp 267 , which are the fundamental amino acids responsible for native ion translocation[8],[9].

-

Steric Occlusion: By anchoring into this pocket, the highly basic guanidine moiety mimics the native hydrated Na⁺ ion. Simultaneously, the substituted benzoyl ring provides steric occlusion, physically locking the transporter and preventing the elevator mechanism required for proton efflux[8],[7].

Mechanistic pathway of NHE-1 in ischemia and its targeted inhibition by N-benzoylguanidines.

Structure-Activity Relationship (SAR) of N-Benzoylguanidines

The rational design of NHE-1 inhibitors relies heavily on tuning the electronic and steric properties of the N-benzoylguanidine core. The scaffold consists of a highly basic guanidine group (pKa ~ 8-9) conjugated to a substituted benzoyl ring.

-

The Guanidine Moiety: Absolutely essential for target binding. It mimics the Na⁺ ion and forms critical salt bridges with Asp 267[8]. Modifications to the guanidine nitrogens (e.g., alkylation) generally result in a drastic loss of potency due to disruption of this hydrogen-bond network.

-

The Benzoyl Ring (Positions 3 and 4): This is the primary site for SAR optimization to achieve NHE-1 selectivity over other isoforms (like NHE-2 or NHE-3).

-

Position 4 (Para): Bulky, lipophilic groups (e.g., the isopropyl group in cariporide) enhance binding affinity by occupying a hydrophobic pocket in the extracellular funnel of NHE-1.

-

Position 3 (Meta): Electron-withdrawing groups (e.g., the methanesulfonyl group in cariporide) increase the acidity of the benzoyl carbonyl, strengthening the hydrogen bond network with the receptor backbone.

-

Comparative SAR Data of Key Inhibitors

| Compound | R1 (Position 3) | R2 (Position 4) | NHE-1 IC₅₀ (µM) | Primary Indication / Status |

| Cariporide (HOE-642) | -SO₂CH₃ | -CH(CH₃)₂ | ~0.05 | Cardioprotection / Oncology |

| Eniporide | -SO₂CH₃ | -NH₂ | ~0.10 | Ischemia-Reperfusion |

| Amiloride * | N/A (Pyrazine) | N/A | ~3.00 | Diuretic (Non-selective)[1] |

*Included as a historical, non-benzoylguanidine reference standard.

Experimental Methodologies: Validating NHE-1 Inhibition

To ensure trustworthiness and reproducibility in inhibitor design, robust functional assays are required. The gold standard for quantifying NHE-1 activity and determining the IC₅₀ of novel N-benzoylguanidines is the Intracellular pH (pHi) Recovery Assay using the pH-sensitive fluorophore BCECF-AM.

Protocol: BCECF-AM pHi Recovery Assay (NH₄Cl Prepulse Technique)

-

Step 1: Cell Preparation & Dye Loading. Seed target cells (e.g., cardiomyocytes or MDA-MB-231 breast cancer cells[1]) in a 96-well plate. Load with 2 µM BCECF-AM in a standard HEPES buffer for 30 minutes at 37°C.

-

Causality: The acetoxymethyl (AM) ester allows the dye to permeate the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the pH-sensitive BCECF fluorophore inside the cell.

-

-

Step 2: Acid Loading (Prepulse). Incubate cells in a buffer containing 20 mM NH₄Cl for 15 minutes.

-

Causality: NH₃ rapidly diffuses into the cell and binds free H⁺ to form NH₄⁺, transiently alkalinizing the cell and loading it with nitrogenous base.

-

-

Step 3: Na⁺-Free Wash (Arrest). Rapidly wash cells with a Na⁺-free buffer (replacing NaCl with the impermeable cation N-methyl-D-glucamine, NMDG).

-

Causality: The sudden removal of extracellular NH₃ causes intracellular NH₄⁺ to dissociate and exit as NH₃, leaving behind protons and causing rapid intracellular acidification. The lack of extracellular Na⁺ prevents NHE-1 from functioning, arresting the cells in an acidotic state.

-

-

Step 4: Inhibitor Introduction & Na⁺ Re-addition. Introduce a Na⁺-containing buffer spiked with varying concentrations of the N-benzoylguanidine test compound.

-

Step 5: Kinetic Readout. Measure fluorescence emission at 535 nm using dual excitation at 490 nm (pH-sensitive) and 440 nm (isosbestic point).

-

Causality: The ratio of 490/440 normalizes for dye concentration and cell number. Calculate the initial rate of pHi recovery (dpHi/dt) to determine the exact IC₅₀ of the inhibitor.

-

Step-by-step workflow of the BCECF-AM Intracellular pH Recovery Assay for NHE-1 inhibitors.

Therapeutic Applications & Clinical Perspectives

Cardioprotection

During myocardial ischemia, anaerobic glycolysis leads to severe intracellular acidosis. NHE-1 activates to extrude these protons, pulling in massive amounts of Na⁺. Because the ATP-dependent Na⁺/K⁺ pump is disabled due to lack of oxygen, the cell cannot clear the Na⁺. Upon reperfusion, the Na⁺/Ca²⁺ exchanger (NCX) operates in reverse to clear the Na⁺, causing lethal Ca²⁺ overload, membrane rupture, and cell necrosis[2],[3]. Cariporide was heavily investigated in the GUARDIAN trial (enrolling 11,590 patients) to halt this exact pathway[3]. While highly effective at reducing infarct size in experimental models, clinical application requires precise timing (e.g., administration prior to the ischemic event, such as before a high-risk CABG surgery)[3].

Oncology

Cancer cells survive their hostile, hypoxic microenvironments by exploiting NHE-1 to maintain a slightly alkaline pHi (promoting proliferation and avoiding apoptosis) while actively acidifying the extracellular tumor microenvironment (pHe)[4]. This "proton reversal" facilitates matrix metalloproteinase activation, metastasis, and immune evasion[4]. N-benzoylguanidines like cariporide are currently being repurposed to induce selective internal acidification and apoptosis in neoplastic cells. Recent studies show immense promise for NHE-1 inhibitors as co-adjuvants in therapies for triple-negative breast cancer, where they potentiate the effects of drugs like paclitaxel[1].

References

-

The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC Source: nih.gov URL:[Link]

-

Cariporide - Wikipedia Source: wikipedia.org URL:[Link]

-

Design of a trial evaluating myocardial cell protection with cariporide, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC Source: nih.gov URL:[Link]

-

Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed Source: nih.gov URL:[Link]

-

How Does Our Knowledge on the Na + /H + Exchanger NHE1 Obtained by Biochemical and Molecular Analyses Keep up With Its Recent Structure Determination? - Frontiers Source: frontiersin.org URL:[Link]

-

EMDB-30848: Structure of a human NHE1-CHP1 complex under pH 7.5 - Yorodumi - PDBj Source: pdbj.org URL:[Link]

-

EMDB-30847: Structure of a human NHE1-CHP1 complex under pH 6.5 - Yorodumi - PDBj Source: pdbj.org URL:[Link]

-

Structure and mechanism of the human NHE1-CHP1 complex - ResearchGate Source: researchgate.net URL:[Link]

-

The cariporide-cation binding site: (A) upper view of cariporide... - ResearchGate Source: researchgate.net URL:[Link]

Sources

- 1. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cariporide - Wikipedia [en.wikipedia.org]

- 3. Design of a trial evaluating myocardial cell protection with cariporide, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EMDB-30848: Structure of a human NHE1-CHP1 complex under pH 7.5 - Yorodumi [pdbj.org]

- 6. EMDB-30847: Structure of a human NHE1-CHP1 complex under pH 6.5 - Yorodumi [pdbj.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | How Does Our Knowledge on the Na+/H+ Exchanger NHE1 Obtained by Biochemical and Molecular Analyses Keep up With Its Recent Structure Determination? [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Comprehensive Technical Guide: N-Benzoylguanidine Hydrochloride (CAS 3166-28-7) – Supplier Sourcing, Purity Grades, and Synthetic Workflows

Executive Summary

N-Benzoylguanidine hydrochloride (CAS: 3166-28-7; Molecular Weight: 199.64 g/mol ; Formula: C8H10ClN3O) is a highly versatile pharmacophore building block and synthetic intermediate[1]. In modern medicinal chemistry, it is predominantly utilized in the development of biologically active guanidine derivatives, most notably as a precursor for Na+/H+ exchanger 1 (NHE-1) inhibitors[2]. This whitepaper provides researchers and drug development professionals with an authoritative framework for sourcing this compound, validating its purity, and executing self-validating synthetic protocols.

The Mechanistic Imperative of Benzoylguanidines in Pharmacology

The guanidine moiety is a nitrogenous analogue of the carbonic acid functional group, known for its ability to form robust hydrogen bonds and participate in critical cation-π interactions within biological targets[3]. Substituted benzoylguanidines (such as cariporide and its analogs) are specifically designed to target the NHE-1 system[2].

During myocardial ischemia, a drop in intracellular pH (acidosis) triggers the hyperactivation of NHE-1. This results in a massive influx of sodium ions, which subsequently forces the Na+/Ca2+ exchanger (NCX) to operate in reverse, leading to a catastrophic intracellular calcium overload and cellular apoptosis. Benzoylguanidine derivatives act as competitive inhibitors at the NHE-1 binding site, halting this destructive cascade and conferring profound cardioprotective effects[2].

Mechanism of NHE-1 inhibition by benzoylguanidine derivatives preventing ischemic injury.

Purity Grades and Supplier Specifications

When sourcing N-benzoylguanidine hydrochloride from chemical suppliers, selecting the appropriate purity grade is a critical determinant of downstream success. The synthesis of guanidines often involves reagents like cyanamide, ammonium chloride, or heavy-metal thiophiles (e.g., HgCl2 or Cu-based catalysts)[4][5]. Trace contamination from these reagents can poison transition-metal-catalyzed cross-couplings or generate false positives in high-throughput biological screening.

Quantitative Data: Purity Grade Specifications

| Purity Grade | Minimum Assay (%) | Typical Impurity Profile | Recommended Application |

| Technical | > 95.0% | Unreacted cyanamide, moisture, trace ammonium chloride. | Early-stage route scouting, bulk intermediate synthesis. |

| Synthesizer | > 98.0% | < 1.0% related organic substances, < 0.5% moisture. | Standard library synthesis, non-GLP in vitro screening. |

| HPLC / Pharma | > 99.5% | < 0.1% individual impurities, heavy metals < 10 ppm. | API manufacturing, in vivo pharmacokinetics, GLP assays. |

Analytical Validation (Self-Validating Protocols)

Never rely solely on a supplier's Certificate of Analysis (CoA) when transitioning to late-stage drug development. Implement the following self-validating analytical system upon receipt of the material to confirm structural integrity and purity.

-

HPLC-UV Profiling :

-

Causality: The benzoyl chromophore exhibits strong UV absorbance. Running a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) monitored at 254 nm allows for the precise quantification of organic impurities.

-

Validation: A single sharp peak at the expected retention time confirms the absence of degradation products (such as hydrolyzed benzoic acid).

-

-

1H-NMR Spectroscopy (in DMSO-d6) :

-

Causality: The hydrochloride salt stabilizes the guanidinium protons, preventing rapid exchange.

-

Validation: You must observe the aromatic multiplet (7.40–8.10 ppm, 5H) and the broad exchangeable signals corresponding to the guanidinium nitrogens (typically 8.50–10.0 ppm, 4H). The absence of aliphatic signals confirms the material is free from residual organic solvents.

-

Synthetic Methodologies: Experimental Workflow

The following protocol details the step-by-step methodology for converting N-benzoylguanidine hydrochloride into a highly substituted, biologically active derivative.

Workflow for synthesizing NHE-1 inhibitors from N-benzoylguanidine hydrochloride.

Step 1: Free-Basing the Hydrochloride Salt

-

Action : Suspend N-benzoylguanidine hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

-

Causality : DIPEA is explicitly chosen over inorganic bases (e.g., NaOH) because it is non-nucleophilic. This prevents the premature, base-catalyzed hydrolysis of the benzoyl group while maintaining complete solubility of the free guanidine base in the organic phase. The 0°C temperature suppresses exothermic degradation pathways.

-

Validation Checkpoint : Spot the reaction mixture on a silica TLC plate. The newly formed free base will exhibit a significantly higher Rf value than the baseline-retained HCl salt when eluted with 10% MeOH in DCM.

Step 2: Electrophilic Coupling

-

Action : Introduce the target electrophile (e.g., a substituted sulfonyl chloride or acyl chloride) (1.1 eq) slowly over 15 minutes. Allow the reaction to warm to ambient temperature (25°C) and stir for 4 hours.

-

Causality : Slow addition is critical to prevent localized concentration spikes that lead to unwanted di-substitution at the highly nucleophilic, unhindered guanidine nitrogens.

-

Validation Checkpoint : Monitor the reaction via LC-MS. The disappearance of the N-benzoylguanidine peak (m/z 164 for the free base [M+H]+) and the emergence of the target product mass confirms quantitative conversion.

Step 3: Quenching and Liquid-Liquid Extraction

-

Action : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers heavily with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Causality : NaHCO3 neutralizes the HCl byproduct generated during the coupling event without being caustic enough to cleave the newly formed amide/sulfonamide bonds. The aggressive brine wash is necessary to partition residual DMF out of the organic phase, which would otherwise interfere with crystallization.

Step 4: Final Purification

-

Action : Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Causality : Preparative HPLC is mandatory if the compound is destined for biological assays. It rigorously removes trace unreacted electrophiles that could act as false-positive alkylating agents in vitro, ensuring the integrity of your pharmacological data.

References

-

PubMed (NIH) - Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors. Available at:[Link]

-

ResearchGate - Guanidine group: Definition and pharmaceutical applications. Available at:[Link]

-

ResearchGate - Study of N-benzoyl-activation in the HgCl2-promoted guanylation reaction of thioureas. Synthesis and structural analysis of N-benzoyl-guanidines. Available at:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

Introduction: Unlocking the Therapeutic Potential of N-Benzoylguanidines

An In-Depth Technical Guide to the Pharmacophore Analysis of N-Benzoylguanidine Analogs

N-benzoylguanidine and its analogs represent a privileged scaffold in medicinal chemistry, most notably for their potent inhibitory activity against the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] The NHE-1 protein is a crucial regulator of intracellular pH and cell volume, and its overactivity is implicated in various cardiovascular pathologies, including ischemia-reperfusion injury.[3][4] Consequently, the rational design of novel and selective N-benzoylguanidine-based NHE-1 inhibitors is an area of intense research.[2]

This guide provides a comprehensive, in-depth walkthrough of pharmacophore analysis as a cornerstone computational technique to accelerate the discovery and optimization of N-benzoylguanidine analogs. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, the establishment of self-validating experimental systems, and the practical application of the resulting models. This document is intended for drug development professionals, researchers, and scientists who seek to leverage computational chemistry to guide synthetic efforts and uncover novel chemical matter.

At its core, a pharmacophore is an abstract three-dimensional arrangement of the essential molecular features responsible for a drug's biological activity.[5] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[5][6] By building a robust pharmacophore model, we create a 3D query to rapidly screen vast chemical libraries for new compounds that fit the required template, a process known as virtual screening.[5][7] This approach is particularly valuable for scaffold hopping—finding new, structurally distinct molecules that retain the key binding features of the original series.[8]

Part 1: The Core Principles of Pharmacophore Model Generation

The success of any pharmacophore-based study hinges on a robust and validated model. The generation process is an iterative cycle of hypothesis creation, testing, and refinement.[9][10] Two primary strategies exist for model generation, and the choice is dictated by the available structural data.[5]

Ligand-Based vs. Structure-Based Approaches: A Decision Framework

-

Ligand-Based Modeling: This is the method of choice when a high-resolution 3D structure of the biological target (e.g., NHE-1) is unavailable. The model is derived by analyzing a set of active molecules to identify the common chemical features arranged in a specific 3D geometry that are essential for activity.[5] This guide will focus primarily on this widely applicable approach.

-

Structure-Based Modeling: When a crystal structure of the target protein bound to a ligand exists, a pharmacophore model can be directly derived from the key interaction points observed within the active site.[11][12] This method provides a highly accurate map of the features required for binding. Even when a ligand-based model is developed, it can be validated and refined by docking studies if a protein structure becomes available.[7]